molecular formula C8H3ClF4O B1348975 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 261763-02-4

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1348975
M. Wt: 226.55 g/mol
InChI Key: MSZTVIFIFJCNRQ-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula ClC6H2(F)(CF3)CHO . It has a molecular weight of 226.56 . It is also referred to as 5-Chloro-6,α,α,α-tetrafluoro-m-tolualdehyde .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde can be represented by the SMILES string Fc1c(Cl)cc(cc1C=O)C(F)(F)F . The InChI representation is 1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde are not detailed in the search results, it’s worth noting that similar compounds like 2-Chloro-5-(trifluoromethyl)benzaldehyde have been used as reactants in the synthesis of imidazoquinolinoacridinone derivatives .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde has a boiling point of 196 °C and a density of 1.54 g/mL at 25 °C . The refractive index is 1.476 .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : “3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Results or Outcomes : Trifluoromethylpyridine derivatives are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Imidazoquinolinoacridinone Derivatives

  • Application : “3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde” may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .
  • Method of Application : The compound is used in a three-component reaction with 2-halogenated aromatic aldehydes and 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones .
  • Results or Outcomes : The outcome of this reaction is the formation of imidazoquinolinoacridinone derivatives .

3. Gas-Phase Chemical Derivatization

  • Application : “3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde” may be used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the formation of chemically modified poly(tetrafluoroethylene) and poly(ethylene terephthalate) materials .

4. Synthesis of Trifluoromethylpyridines

  • Application : “3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method of Application : The compound is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

5. Gas-Phase Chemical Derivatization

  • Application : “3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde” may be used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .
  • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the formation of chemically modified poly(tetrafluoroethylene) and poly(ethylene terephthalate) materials .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZTVIFIFJCNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352999
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

CAS RN

261763-02-4
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Patel - ijirg.com
The octanol–water partition coefficient logKow, is directly related to the toxicity of aromatic aldehydes The relationship is 1: 1 correlation between toxicity and logKow so perfect that in …
Number of citations: 1 ijirg.com
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
B Louis, VK Agrawal - Journal of the Indian Chemical Society, 2011 - researchgate.net
In the present work, quantitative structure-activity relationship analysis (QSAR) to predict the toxic potency of 77 aromatic aldehydes to ciliate Tetrahymena pyriformis has been …
Number of citations: 5 www.researchgate.net
B Lei, J Li, H Liu, X Yao - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Quantitative Structure–Toxicity Relationship (QSTR) plays an important role in ecotoxicology for its fast and practical ability to assess the potential negative effects of chemicals. The aim …
Number of citations: 18 onlinelibrary.wiley.com
A Ousaa, B Elidrissi, M Ghamali, S Chtita… - J. Mater …, 2018 - jmaterenvironsci.com
To establish a quantitative structure-toxicity relationship (QSTR) of a series of 77 aromatic aldehydes for their acute toxicity against Tetrahymena pyriformis, were used the principal …
Number of citations: 17 www.jmaterenvironsci.com
TI Netzeva, TW Schultz - Chemosphere, 2005 - Elsevier
The aim of the study was to develop quantitative structure–activity relationships (QSARs) for a large group of 77 aromatic aldehydes tested for acute toxicity to the ciliate Tetrahymena …
Number of citations: 74 www.sciencedirect.com
K Roy, RN Das - Journal of Hazardous Materials, 2010 - Elsevier
Aldehydes are a toxic class of chemicals causing severe health hazards. In this background, quantitative structure–toxicity relationship (QSTR) models have been developed in the …
Number of citations: 28 www.sciencedirect.com

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